molecular formula C7H9Br2NO B3016738 4-(Bromomethyl)-2-methoxypyridine hydrobromide CAS No. 2288708-87-0

4-(Bromomethyl)-2-methoxypyridine hydrobromide

Cat. No. B3016738
M. Wt: 282.963
InChI Key: DRHVZYMSBGBFCP-UHFFFAOYSA-N
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Description

The compound "4-(Bromomethyl)-2-methoxypyridine hydrobromide" is a brominated pyridine derivative that is of interest due to its potential applications in various chemical syntheses. Pyridine derivatives are known for their versatility in organic chemistry, serving as building blocks for pharmaceuticals, agrochemicals, and materials science. The presence of a bromomethyl group and a methoxy substituent on the pyridine ring suggests that this compound could be useful in nucleophilic substitution reactions and as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of brominated pyridine derivatives can be achieved through various methods. For instance, the synthesis of bromido gold(i) complexes with a 2-methoxypyridin-5-yl residue indicates the potential for creating complex structures starting from methoxypyridine precursors . Similarly, the preparation of terpyridines functionalized with bromide groups suggests that brominated pyridines can be further functionalized to create a wide range of compounds . An efficient synthesis route for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, involves multiple steps including methoxylation, selective halogenation, and nucleophilic substitution, which could be adapted for the synthesis of "4-(Bromomethyl)-2-methoxypyridine hydrobromide" .

Molecular Structure Analysis

The molecular structure of brominated pyridines can be complex and is often characterized using techniques such as X-ray crystallography. For example, the crystal structure of 2-bromo-4-hydroxypyridine demonstrates the presence of hydrogen and halogen bonding, which could be relevant for understanding the structural properties of "4-(Bromomethyl)-2-methoxypyridine hydrobromide" . The analysis of the crystal structure of related compounds can provide insights into the potential reactivity and interactions of the bromomethyl and methoxy groups in the target compound.

Chemical Reactions Analysis

Brominated pyridines participate in a variety of chemical reactions. The presence of a bromomethyl group in "4-(Bromomethyl)-2-methoxypyridine hydrobromide" suggests that it could undergo nucleophilic substitution reactions, where the bromide acts as a leaving group. This is supported by the synthesis of a benzimidazole derivative from a methoxypropoxy-methylpyridine, where a chloromethyl group is used for further functionalization . Additionally, the reactivity of the methoxy group could be exploited in reactions such as O-alkylation or as a directing group in metal-catalyzed cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(Bromomethyl)-2-methoxypyridine hydrobromide" can be inferred from related compounds. For example, the synthesis and characterization of 4-methoxy-2,3,5-trimethylpyridine provide insights into the potential behavior of methoxy-substituted pyridines . The solubility, melting point, and stability of the compound would be influenced by the presence of the bromomethyl and methoxy groups. Spectroscopic methods such as IR, NMR, and UV-vis absorption can be used to analyze these properties, as demonstrated in the study of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile .

Scientific Research Applications

Protonation Sites and Hydrogen Bonding

Research on derivatives of 4-(bromomethyl)-2-methoxypyridine hydrobromide, like N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide, reveals insights into different sites of protonation and intermolecular hydrogen bonding patterns. These findings are significant in understanding molecular conformations and interactions in crystal structures (Böck et al., 2021).

Polymer Chemistry and Kinetics

The polymerization of 4-bromomethylpyridine and its derivatives has been explored, providing insights into the reactivity and stability of the resulting polymers. This research is crucial for developing new materials with specific chemical and physical properties (Monmoton et al., 2008).

Synthesis and Characterization in Medicinal Chemistry

The synthesis and characterization of bromido gold(i) complexes with 2-methoxypyridin-5-yl residue demonstrate the potential of these complexes in medicinal applications, particularly in cancer research. This research underlines the role of such complexes in developing new therapeutic agents (Gallati et al., 2020).

Ring-Opening Polymerization

The ring-opening polymerization (ROP) of O-carboxyanhydride monomers has been facilitated using catalysts like 4-methoxypyridine. This research contributes to the field of polymer science, particularly in synthesizing biodegradable polymers (Pounder et al., 2011).

Synthesis of Lycopodium Alkaloids

Methoxypyridines have been utilized in the synthesis of Lycopodium alkaloids, showcasing their importance in organic synthesis and medicinal chemistry. Such research aids in the development of complex molecular structures found in natural products (Bisai & Sarpong, 2010).

Safety And Hazards

4-(Bromomethyl)-2-methoxypyridine hydrobromide is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye/face protection . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

4-(bromomethyl)-2-methoxypyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.BrH/c1-10-7-4-6(5-8)2-3-9-7;/h2-4H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHVZYMSBGBFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-2-methoxypyridine hydrobromide

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